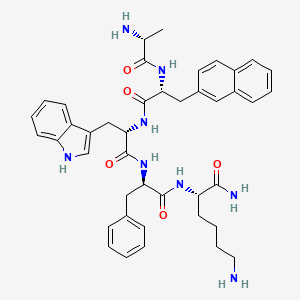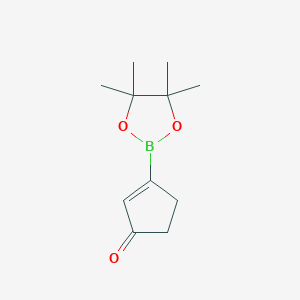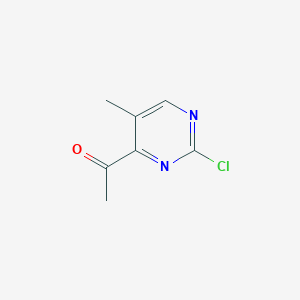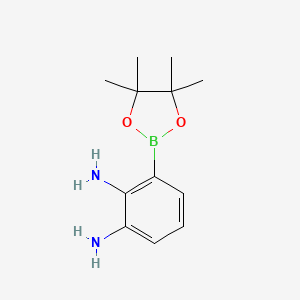![molecular formula C12H12O3 B1530491 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid CAS No. 3470-47-1](/img/structure/B1530491.png)
5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid
Vue d'ensemble
Description
5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid is a chemical compound with the CAS Number: 3470-47-1 . It has a molecular weight of 204.23 . The IUPAC name for this compound is 5-oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12O3/c13-11-4-2-1-3-8-7-9(12(14)15)5-6-10(8)11/h5-7H,1-4H2,(H,14,15) . This code provides information about the atoms, bonds, connectivity, and coordinates of the molecule.Physical And Chemical Properties Analysis
This compound has a melting point of 178-179 degrees Celsius . It is a powder at room temperature .Applications De Recherche Scientifique
Antiallergic Activity
One significant application of derivatives similar to the compound is in the development of antiallergic agents. For instance, certain derivatives have shown promising antiallergic activity, particularly in animal tests like the reaginic PCA test in rats, indicating potential for clinical studies and therapeutic applications against allergic reactions (Nohara et al., 1985).
Ion Transport and Extraction
Derivatives of the compound have been utilized as carriers for active and competitive transport of alkali metal ions through liquid membranes, as well as for the extraction of alkali metal ions to organic layers. This application is crucial in the development of selective ion transport systems, which can be utilized in separation technologies and sensors (Yamaguchi et al., 1988).
Angiotensin II Receptor Antagonism
Compounds bearing structural similarities have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds, including some derivatives, have shown potential as nonpeptide angiotensin II receptor antagonists, highlighting their importance in the development of antihypertensive agents (Kohara et al., 1996).
Antiproliferative Activity
Research into 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives, which are structurally related to the compound , has shown that some of these derivatives exhibit significant antiproliferative activity against human non-small cell lung cancer cell lines. This suggests potential applications in cancer research and therapy (Xiao-bo Fu et al., 2015).
Fluorescence Properties
Certain derivatives of the compound have been synthesized and characterized, demonstrating excellent fluorescence properties in both ethanol solution and solid state. This makes them potential candidates for applications in fluorescence imaging and sensing technologies (Juan Shi et al., 2017).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
5-oxo-6,7,8,9-tetrahydrobenzo[7]annulene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-11-4-2-1-3-8-7-9(12(14)15)5-6-10(8)11/h5-7H,1-4H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWHJKOHPCWJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid | |
CAS RN |
3470-47-1 | |
| Record name | 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



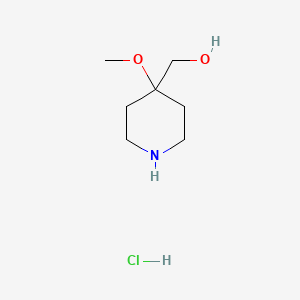
![[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]methanol](/img/structure/B1530411.png)
![6-(Trifluoromethyl)thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1530412.png)


![9-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-9H-purin-6-amine](/img/structure/B1530417.png)


